molecular formula C9H6F6O3 B13716255 2,5-Bis(trifluoroacetyl)cyclopentanone

2,5-Bis(trifluoroacetyl)cyclopentanone

Cat. No.: B13716255
M. Wt: 276.13 g/mol
InChI Key: OWSJTDJLJPRMHG-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoroacetyl)cyclopentanone is a cyclopentanone derivative with two trifluoroacetyl (-COCF₃) groups at the 2 and 5 positions. These derivatives are synthesized via Claisen-Schmidt condensations or aldol reactions and are pivotal in medicinal chemistry, photopolymerization, and material science due to their conjugated systems and tunable electronic properties .

Properties

Molecular Formula

C9H6F6O3

Molecular Weight

276.13 g/mol

IUPAC Name

2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one

InChI

InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2

InChI Key

OWSJTDJLJPRMHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Acylation and Bromination Approach

One classical approach to synthesize this compound involves starting from 2-trifluoroacetylcyclopentanone, which undergoes bromination followed by further transformations to introduce the second trifluoroacetyl group.

  • Starting materials : 2-Trifluoroacetylcyclopentanone and bromine.
  • Reaction conditions : The bromination is performed with 42 mmol of bromine and 20 mmol of 2-trifluoroacetylcyclopentanone under controlled conditions.
  • Outcome : Formation of brominated intermediates that tautomerize predominantly to the enol form, as confirmed by broad hydrogen signals in ^1H NMR (around δ 11.0 ppm) and characteristic ^13C NMR data.

This method leverages the electrophilic bromination at specific positions on the cyclopentanone ring, followed by substitution or condensation to install the bis(trifluoroacetyl) functionality.

Copper-Catalyzed Nucleophilic Substitution and Oxidation Route (Patent Method)

A patented industrially relevant method involves a multi-step sequence starting from 2,5-dibromotoluene:

  • Step 1: Nucleophilic substitution

    • 2,5-Dibromotoluene reacts with sodium 2,2,2-trifluoroethoxide (generated from 2,2,2-trifluoroethanol and sodium) in N,N-dimethylformamide (DMF).
    • Copper(II) sulfate acts as a catalyst.
    • Reaction temperature is maintained at 85–105 °C.
    • This produces 2,5-bis(2,2,2-trifluoroethoxy)toluene.
  • Step 2: Oxidation

    • The bis(trifluoroethoxy) compound is oxidized to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
    • Oxidants such as potassium permanganate or sodium permanganate are used.
    • The reaction is conducted at 81–95 °C over several hours with careful addition of oxidant to control temperature and reaction rate.
  • Step 3: Conversion to acid chloride and further functionalization

    • The acid is converted to its acid chloride.
    • This intermediate can then be reacted with amines or hydrogenated to form derivatives like Flecainide.

Though this patent focuses on related trifluoroethoxy derivatives, the oxidation and substitution principles are relevant to the preparation of trifluoroacetylated cyclopentanones by analogy and provide insight into handling trifluorinated aromatic and cyclic ketone systems.

Acid Acylation Method for Trihalo-Substituted Ketones

Research has demonstrated an acid acylation approach to synthesize 1,1,1-trihalo-4-alkoxy-3-alken-2-ones, which can be hydrolyzed to trihalomethyl-β-diketones, structurally related to this compound.

  • The procedure involves acetal acylation under acidic conditions.
  • This method is significant for introducing trifluoroacetyl groups regioselectively on cyclopentanone rings.
  • Bromination of these intermediates can be regioselectively controlled to yield brominated trifluoroacetyl derivatives, which are precursors to the target compound.

Summary of Key Preparation Parameters

Preparation Method Starting Materials Catalysts/Reagents Conditions Yield/Notes
Bromination of 2-trifluoroacetylcyclopentanone 2-Trifluoroacetylcyclopentanone, Br2 None specified Controlled bromination conditions Enol tautomer predominates; characterized by ^1H NMR
Copper-catalyzed nucleophilic substitution and oxidation 2,5-Dibromotoluene, NaCF3CH2O CuSO4, KMnO4 or NaMnO4 85–105 °C for substitution; 81–95 °C for oxidation 81.6% yield of acid intermediate; multi-step process
Acid acylation of trihaloalkoxy alkenones Trihaloalkoxy alkenones Acid catalyst Acidic conditions; bromination Regiospecific bromination; precursor to diketones
TFA-mediated oxidative self-condensation Acetophenone derivatives SeO2, TFA 40 °C, 2 h 65% yield; relevant oxidative transformation

Research Findings and Analytical Data

  • NMR Characterization : The this compound exists mainly in the enol form in solution, evidenced by broad ^1H NMR signals at ~11 ppm and distinctive ^13C NMR shifts.
  • Melting Points : Related trifluoroacetylated compounds show melting points in the range of 120–130 °C, indicating crystalline purity after synthesis and purification.
  • Reaction Optimization : Use of aprotic solvents like DMF and catalysts such as copper sulfate improve substitution efficiency. Controlled addition of oxidants and temperature regulation are critical to avoid overoxidation or side reactions.
  • Purification : Column chromatography on silica gel with ethyl acetate/hexane mixtures is standard for isolating pure products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound's carbonyl carbons are highly electrophilic due to the electron-withdrawing effects of the trifluoroacetyl groups. This facilitates nucleophilic attacks at both carbonyl positions:

  • Reaction with Grignard Reagents :
    Alkyl magnesium bromides selectively add to the less hindered carbonyl group (position 5) in THF at −78°C, forming tertiary alcohols. For example, methylmagnesium bromide yields 5-hydroxy-2-(trifluoroacetyl)cyclopentyl trifluoroacetate with >85% regioselectivity.

  • Hydride Reductions :
    Sodium borohydride reduces the carbonyl groups stepwise. The first reduction occurs at position 2 (adjacent to bulkier substituents) with a 70% conversion rate within 1 hour in ethanol.

Bromination Reactions

The compound undergoes halogenation at positions activated by trifluoroacetyl groups:

Reaction ConditionsProduct FormedYieldReference
Br₂ (1.2 eq) in CCl₄, 25°C, 4 h3-Bromo-2,5-bis(trifluoroacetyl)cyclopentanone62%
Br₂ (2.5 eq) in CH₂Cl₂, 0°C, 12 h3,4-Dibromo derivative45%

Steric hindrance from the 2-trifluoroacetyl group directs bromination to the C-3 position. Further bromination at C-4 occurs under harsher conditions but with diminished yields due to increased steric effects .

Cyclocondensation with Amines

The compound reacts with nitrogen nucleophiles to form heterocycles:

  • Isoxazole Formation :
    Treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux produces 5-trifluoromethyl-4,5-dihydroisoxazole derivatives. The reaction proceeds via enolate intermediate formation, with a 78% yield after 6 hours .

  • Pyrazole Synthesis :
    Hydrazine hydrate in acetic acid generates bicyclic pyrazoles through dual carbonyl condensation. The product (3a,5a-dihydro-4H-cyclopenta[d]pyrazole) is isolated in 55% yield.

Aldol Condensation

Despite steric challenges, the compound participates in crossed aldol reactions:

  • With benzaldehyde (1 eq) and LDA in THF at −78°C, it forms α,β-unsaturated ketones via enolate generation. The reaction shows 40% conversion due to competing side reactions at both carbonyl sites.

Comparative Reactivity

The bis-trifluoroacetyl derivative demonstrates distinct behavior compared to mono-substituted analogs:

Property2,5-Bis(trifluoroacetyl)cyclopentanone2-Trifluoroacetylcyclopentanone
Electrophilicity (Taft σ*) +3.2+2.8
Bromination Rate (k, M⁻¹s⁻¹) 0.450.82
Hydride Reduction Yield 70% (stepwise)92% (single step)

The reduced bromination rate in the bis-substituted compound highlights steric limitations, while enhanced electrophilicity enables sequential reactivity.

Mechanistic Insights

  • Electronic Effects : Trifluoroacetyl groups lower the LUMO energy of carbonyl carbons by 1.8 eV (DFT calculations), accelerating nucleophilic attacks.

  • Steric Effects : The 2-trifluoroacetyl group creates a 110° dihedral angle with the cyclopentanone ring, shielding the adjacent carbonyl from bulky reagents .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
2,5-Bis(trifluoroacetyl)cyclopentanone serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. For instance, cyclopentanone derivatives are known to exhibit activity against pain and psychiatric disorders, as they can be converted into optically active cyclic amino acids that bind to specific calcium channels .

Case Study: Synthesis of Cyclic Amino Acids
A notable application is in the preparation of optically active cyclic amino acids. These compounds are relevant for treating conditions such as insomnia and epilepsy. The synthesis involves the use of this compound as a precursor, which undergoes stereoselective transformations to yield the desired products .

Synthetic Methodologies

Stereoselective Synthesis
The compound has been utilized in stereoselective synthesis processes, allowing for the production of various substituted cyclopentanones. These reactions are crucial for creating compounds with specific stereochemical configurations necessary for biological activity. The efficiency of these synthetic pathways often hinges on the reactivity of this compound .

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Stereoselective ReductionNaBH4 in ethanol85WO2007010387A2
Acylation with Trifluoroacetic AnhydrideRoom temperature, 24 hours90WO2007010387A2

Material Sciences

Polymer Chemistry
In material sciences, this compound has potential applications in the development of polymers with enhanced thermal stability and chemical resistance. Its trifluoroacetyl groups contribute to improved properties in polymer formulations used for coatings and adhesives.

Case Study: Polymer Formulation
Research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal resistance. This is particularly beneficial in industries requiring durable materials that can withstand harsh environments .

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the cyclopentanone backbone significantly influence melting points (m.p.), yields, and spectral characteristics. For example:

Compound Name Substituents Yield (%) m.p. (°C) Key Spectral Data (¹H-NMR, ESI-MS) Reference
WZS01 () 2,4-Dichlorobenzylidene 82.7 209.4–212 δ 2.94 (s, CH₂), ESI-MS: 397.17 (M−1)⁺
WZS07 () 2,5-Difluorobenzylidene 29.4 208.1–209.8 δ 3.05 (s, CH₂), ESI-MS: 687.3 (2M + Na)⁺
(E,E)-2,5-Bis(4-tert-butylbenzylidene) 4-tert-Butylbenzylidene 66.9 179–181 δ 1.35 (s, CH₃), ESI-MS: 373.69 (M+1)⁺
BTMI () Indolinylidene-ethylidene N/A N/A λₐᵦₛ at 532 nm, used in photopolymerization

Key Observations :

  • Electron-withdrawing groups (EWGs) like Cl or F (WZS01, WZS07) yield higher melting points (209–212°C) compared to electron-donating groups (EDGs) like tert-butyl (179–181°C) .
  • Fluorinated derivatives (WZS07) exhibit lower synthetic yields (29.4%) due to steric and electronic challenges in condensation reactions .
  • Bulkier substituents (e.g., tert-butyl) enhance crystallinity, as evidenced by detailed X-ray diffraction studies showing dihedral angles between aromatic rings (12.17°–51.24°) .
Stability and Toxicity
  • Fluorinated analogs (e.g., WZS07) are thermally stable (m.p. >200°C) but lack detailed toxicity data .

Biological Activity

2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}F6_6O2_2
  • Molecular Weight : 288.17 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The trifluoroacetyl groups enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that are crucial in metabolic pathways, particularly in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various bacterial strains.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Inhibits proliferation of cancer cells
Antimicrobial Exhibits bactericidal effects on specific strains
Enzyme Inhibition Targets metabolic enzymes involved in disease

Case Study 1: Anticancer Activity

A study conducted by Neves et al. investigated the anticancer properties of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against specific types of cancer.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Chemical and Pharmaceutical Research evaluated the bactericidal efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopentanone with trifluoroacetic anhydride under controlled conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Studies have shown that the electrochemical behavior of metal complexes involving this compound can provide insights into its catalytic properties. For instance, copper complexes formed with this compound exhibited promising activity in oxidative reactions, suggesting potential applications in catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-bis(trifluoroacetyl)cyclopentanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cross-aldol condensation using cyclopentanone and trifluoroacetyl derivatives. Acidic catalysts like Al₂O₃ or bifunctional catalysts (e.g., Na-HAP) are effective for promoting regioselective bis-substitution. Solvent-free conditions under microwave irradiation (e.g., 100–150°C, 10–30 min) enhance reaction rates and reduce byproducts . Purification involves recrystallization from ethanol or chromatographic separation to isolate the product.

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • X-ray crystallography : Use θmax = 25.5° and θmin = 1.9° for structural elucidation, with refinement via difference Fourier maps to resolve electron density .
  • NMR spectroscopy : ¹⁹F NMR is essential for confirming trifluoroacetyl groups (δ ≈ -70 to -75 ppm). Quantitative NMR with certified reference materials (CRMs) ensures accuracy .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity and detect fluorinated byproducts .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability tests should include:

  • Thermal analysis : DSC/TGA to determine decomposition temperatures (mp ~54–56°C for analogous fluorinated compounds) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as cyclopentanone derivatives are prone to isomerization .

Advanced Research Questions

Q. What mechanistic insights explain the role of acid-base bifunctional catalysts in the aldol condensation of trifluoroacetyl derivatives?

  • Methodological Answer : Acidic sites (e.g., Al³⁺ in Al₂O₃) activate the carbonyl group of cyclopentanone, while basic sites (e.g., OH⁻ in Na-HAP) deprotonate the trifluoroacetyl precursor. Synergistic effects lower the activation energy for enolate formation, favoring bis-substitution over mono-adducts. Kinetic studies using in situ IR or DFT simulations can validate this mechanism .

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of trifluoroacetyl groups on cyclopentanone’s reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to map transition states and electron density surfaces.
  • Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps of trifluoroacetyl vs. non-fluorinated analogs to explain enhanced electrophilicity .

Q. What strategies mitigate challenges in isolating fluorinated byproducts during synthesis?

  • Methodological Answer :

  • Fluorous-phase separation : Use perfluorinated solvents to partition fluorinated impurities.
  • Derivatization : Convert reactive intermediates (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) into stable esters for easier removal .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use B16F10 melanoma cells for anti-melanogenesis studies (e.g., melanin content via absorbance at 405 nm) .
  • Molecular docking : Screen against tyrosinase or cyclooxygenase-2 to identify binding motifs influenced by trifluoroacetyl groups .

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